Fenmetramide
Overview
Description
Fenmetramide is a chemical compound with the IUPAC name 2-Phenyl-3-methyl-morpholin-5-one. It was patented as an antidepressant by McNeil Laboratories in the 1960s but was never marketed . This compound is a 5-ketone derivative of phenmetrazine and is expected to produce psychostimulant effects, although pharmacological data is lacking .
Mechanism of Action
Target of Action
Fenmetramide was patented as an antidepressant by McNeil Laboratories in the 1960s . It is the 5-ketone derivative of phenmetrazine and would similarly be expected to produce psychostimulant effects .
Mode of Action
Phenmetrazine and its derivatives are known to function as norepinephrine-dopamine releasing agents . They increase the levels of these neurotransmitters in the brain by promoting their release from nerve endings .
Biochemical Pathways
Based on its structural similarity to phenmetrazine, it might be hypothesized to affect pathways involving the neurotransmitters norepinephrine and dopamine .
Pharmacokinetics
Phenmetrazine, a structurally similar compound, is known to have preferable pharmacokinetics over its metabolites as its metabolization by demethylases produces a more steady and prolonged exposure of active drug within the body .
Result of Action
Based on its structural similarity to phenmetrazine, it might be expected to produce psychostimulant effects .
Action Environment
It is known that various environmental factors can influence the action of drugs in general .
Biochemical Analysis
Biochemical Properties
Fenmetramide plays a role in biochemical reactions primarily through its interaction with neurotransmitter systems. It is believed to interact with norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft This interaction enhances neurotransmitter release and inhibits reuptake, contributing to its psychostimulant effects
Cellular Effects
This compound affects various types of cells, particularly neurons. It influences cell function by modulating neurotransmitter levels, which can impact cell signaling pathways, gene expression, and cellular metabolism In neurons, this compound’s action on norepinephrine and dopamine transporters can lead to altered signaling pathways, affecting mood and behavior
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of norepinephrine and dopamine, this compound increases the availability of these neurotransmitters in the synaptic cleft . This inhibition leads to enhanced neurotransmitter signaling, contributing to its antidepressant and psychostimulant effects. This compound’s exact binding sites and interactions with other biomolecules remain to be fully elucidated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. This compound’s psychostimulant effects may diminish with prolonged exposure due to receptor desensitization or downregulation . Long-term studies on this compound’s stability and degradation are limited, but its temporal effects are likely similar to other psychostimulants.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance mood and behavior by increasing neurotransmitter levels . At high doses, it may produce toxic or adverse effects, such as hyperactivity, anxiety, or neurotoxicity. Threshold effects and dose-response relationships are important considerations in understanding this compound’s pharmacological profile.
Metabolic Pathways
This compound is involved in metabolic pathways related to neurotransmitter metabolism. It interacts with enzymes responsible for the synthesis and degradation of norepinephrine and dopamine . These interactions can affect metabolic flux and metabolite levels, influencing the overall balance of neurotransmitter systems. Specific details on this compound’s metabolic pathways are limited, but its effects are likely similar to other psychostimulants.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with neurotransmitter transporters. It is likely to be taken up by neurons and other cells expressing norepinephrine and dopamine transporters . This compound’s localization and accumulation within specific tissues depend on its binding affinity and transport mechanisms. The compound’s distribution is crucial for its pharmacological effects.
Subcellular Localization
This compound’s subcellular localization is primarily within neurons, where it interacts with neurotransmitter transporters. The compound’s activity and function are influenced by its localization to synaptic vesicles and other subcellular compartments involved in neurotransmitter release and reuptake . Post-translational modifications and targeting signals may direct this compound to specific organelles, although detailed studies are lacking.
Preparation Methods
The synthesis of fenmetramide involves the formation of the morpholinone ring structureIndustrial production methods would likely involve standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification processes .
Chemical Reactions Analysis
Fenmetramide, like other morpholinone derivatives, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Scientific Research Applications
Chemistry: Used as a reference compound in the study of morpholinone derivatives.
Biology: Potential use in studying the effects of psychostimulant compounds on biological systems.
Medicine: Although not marketed, it was initially researched for its antidepressant properties.
Comparison with Similar Compounds
Fenmetramide is similar to other compounds such as:
Phenmetrazine: A stimulant drug that was used as an appetite suppressant.
Phendimetrazine: A prodrug of phenmetrazine, used as an appetite suppressant.
Fenbutrazate: Another stimulant compound with similar effects. This compound is unique due to its specific chemical structure, which includes the morpholinone ring.
Properties
IUPAC Name |
5-methyl-6-phenylmorpholin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPHPADGSWWRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863576 | |
Record name | Fenmetramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-29-4 | |
Record name | 5-Methyl-6-phenyl-3-morpholinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5588-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FENMETRAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenmetramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00863576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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